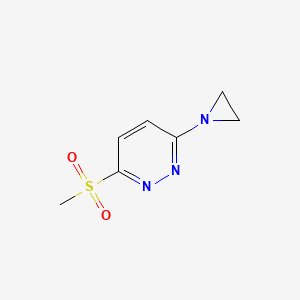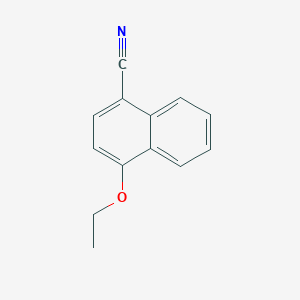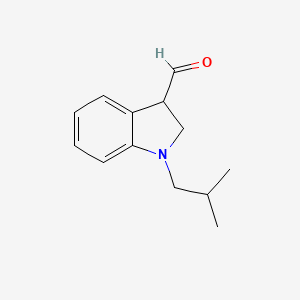![molecular formula C9H14N2O3 B11900513 2-(5-Methyl-6-oxo-5,7-diazaspiro[3.4]octan-8-yl)acetic acid](/img/structure/B11900513.png)
2-(5-Methyl-6-oxo-5,7-diazaspiro[3.4]octan-8-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-6-oxo-5,7-diazaspiro[3.4]octan-8-yl)acetic acid is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro ring system
Preparation Methods
The synthesis of 2-(5-Methyl-6-oxo-5,7-diazaspiro[3.4]octan-8-yl)acetic acid involves several steps. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the spirocyclic structure. The reaction conditions typically involve the use of solvents such as chloro solvents, ester solvents, or ketone solvents, and may require temperatures ranging from room temperature to the reflux temperature of the solvent . Industrial production methods may include techniques such as vacuum drying, spray drying, freeze drying, and agitated thin film drying .
Chemical Reactions Analysis
2-(5-Methyl-6-oxo-5,7-diazaspiro[3.4]octan-8-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted spirocyclic compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, it could be investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it may be used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of 2-(5-Methyl-6-oxo-5,7-diazaspiro[3.4]octan-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in a biological context, it may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
2-(5-Methyl-6-oxo-5,7-diazaspiro[3.4]octan-8-yl)acetic acid can be compared with other similar compounds that contain spirocyclic structures and diazaspiro rings. Some similar compounds include:
- 4-[7-(6-Cyano-5-trifluoromethylpyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-N-methylbenzamide
- 2-methyl-2,6-diazaspiro[3.4]octan-7-one
- 5-(2-(tert-Butoxycarbonyl)-5-oxo-2,6-diazaspiro[3.6]decan-6-yl)
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the acetic acid moiety, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(5-methyl-6-oxo-5,7-diazaspiro[3.4]octan-8-yl)acetic acid |
InChI |
InChI=1S/C9H14N2O3/c1-11-8(14)10-6(5-7(12)13)9(11)3-2-4-9/h6H,2-5H2,1H3,(H,10,14)(H,12,13) |
InChI Key |
QJXPCKKIXLOKJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)NC(C12CCC2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile](/img/structure/B11900436.png)


![2-(1,4-Dioxaspiro[4.5]decan-7-yloxy)ethanol](/img/structure/B11900457.png)






![3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B11900509.png)
![Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B11900518.png)


